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Compound of Interest

Compound Name: EMAC10101d

Cat. No.: B10824862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of

EMAC10101d, a potent inhibitor of human carbonic anhydrase II (hCA II). This document

outlines the binding affinity of EMAC10101d, a plausible experimental protocol for

computational docking, and visualizations of the inhibitor's interactions and a general workflow

for such studies.

Quantitative Binding Affinity of EMAC10101d
The inhibitory activity of EMAC10101d has been quantified against several human carbonic

anhydrase isoforms. The data, presented in Table 1, highlights the compound's high potency

and selectivity for hCA II.

Isoform Inhibition Constant (Ki) (nM)

hCA I 9627.4

hCA II 8.1

hCA IX 224.6

hCA XII 154.9
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Table 1: Inhibitory Activity of EMAC10101d against hCA Isoforms. The data clearly

demonstrates that EMAC10101d is a highly potent and selective inhibitor of hCA II.

Experimental Protocol: Molecular Docking of
EMAC10101d with hCA II
The following section details a plausible, comprehensive protocol for performing a molecular

docking study of EMAC10101d with human carbonic anhydrase II. This protocol is synthesized

from established methodologies for docking sulfonamide-based inhibitors with metalloenzymes.

Software and Resource Requirements
Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, Discovery

Studio, or equivalent.

Docking Software: Glide, AutoDock Vina, GOLD, or equivalent.

Protein Data Bank (PDB) ID: 3K34 (or a similar high-resolution crystal structure of hCA II).

Ligand Structure: 2D or 3D structure of EMAC10101d.

Protein Preparation
Structure Retrieval: Download the crystal structure of human carbonic anhydrase II (e.g.,

PDB ID: 3K34) from the Protein Data Bank.

Preprocessing:

Remove all non-essential water molecules (typically those not involved in coordinating the

zinc ion or bridging interactions).

Add hydrogen atoms to the protein structure, consistent with a physiological pH of 7.4.

Assign correct bond orders and formal charges.

Optimize the hydrogen bond network.

Active Site Definition:
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Identify the active site, which is characterized by a zinc ion coordinated by three histidine

residues (His94, His96, and His119).

Define a grid box for the docking simulation centered on the catalytic zinc ion, with

dimensions sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).

Ligand Preparation
Structure Generation: Obtain the 2D structure of EMAC10101d (C17H15Cl2N3O2S2) and

convert it to a 3D structure using a molecular builder.

Ligand Optimization:

Perform a conformational search and energy minimization of the ligand structure using a

suitable force field (e.g., OPLS3e).

Generate possible ionization states at the target pH (7.4).

Molecular Docking Simulation
Docking Algorithm: Employ a validated docking algorithm such as Glide's Standard Precision

(SP) or Extra Precision (XP) mode, or AutoDock Vina.

Execution:

Input the prepared protein structure and the ligand file into the docking software.

Specify the defined grid box for the docking search.

Run the docking simulation, allowing for flexible ligand conformations.

Pose Generation and Scoring:

The software will generate a series of possible binding poses of the ligand within the

enzyme's active site.

Each pose will be assigned a docking score (e.g., GlideScore, binding energy in kcal/mol)

to predict the binding affinity.
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Post-Docking Analysis
Pose Selection: Analyze the top-scoring poses to identify the most plausible binding mode.

The selection should be guided by known structure-activity relationships of similar inhibitors.

Interaction Analysis:

Visualize the selected ligand-protein complex.

Identify and analyze the key molecular interactions, including:

Coordination of the sulfonamide group with the active site zinc ion.

Hydrogen bonds with key residues such as Thr199 and Thr200.

Pi-pi stacking interactions with aromatic residues like His94 and Trp5.

Hydrophobic interactions with surrounding residues.

Visualizations
The following diagrams illustrate the general workflow for in silico screening of carbonic

anhydrase inhibitors and the specific molecular interactions of EMAC10101d within the hCA II

active site.
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In Silico Docking Workflow for CAII Inhibitors.
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Key Interactions of EMAC10101d in the hCA II Active Site.
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carbonic-anhydrase-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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